2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
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Overview
Description
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a triazole ring, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Triazole Ring Formation: The next step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Ethanamine Backbone Construction: The final step involves the attachment of the ethanamine backbone to the triazole ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: The parent compound without the hydrochloride group.
2-(4-Chlorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorine and bromine analogs
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4.ClH/c1-13-10(11-14-7-15-16-11)6-8-2-4-9(12)5-3-8;/h2-5,7,10,13H,6H2,1H3,(H,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAUSBSDLOLPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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